2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide
Description
2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a substituted phenyl ring and an acetamide moiety. The chromeno-pyrimidine scaffold is structurally analogous to naturally occurring coumarin derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The presence of a fluorine atom at the para position of the phenyl ring may enhance metabolic stability and bioavailability, a common strategy in medicinal chemistry to optimize drug-like properties .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2S/c26-18-12-10-16(11-13-18)23-28-24-20(14-17-6-4-5-9-21(17)31-24)25(29-23)32-15-22(30)27-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKCJERJKAJUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether moiety (-S-) serves as a nucleophilic site, enabling substitution reactions with electrophilic reagents.
Key Findings :
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Alkylation proceeds efficiently in polar aprotic solvents like DMF, with potassium carbonate as a base.
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Palladium-catalyzed cross-coupling reactions enable aryl group introduction at the sulfur center.
Oxidation of the Thioether to Sulfone
The thioether group is susceptible to oxidation, forming sulfone derivatives under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 6 hours | Sulfone derivative with improved thermal stability | 80–85% | |
| m-CPBA | CH₂Cl₂, 0°C to room temperature | Epoxidation of adjacent double bonds (side reaction observed) | 45% |
Key Findings :
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Hydrogen peroxide in acetic acid selectively oxidizes the thioether without disrupting the chromeno-pyrimidine ring.
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Over-oxidation risks exist with stronger agents like m-CPBA, leading to side reactions.
Functionalization of the Acetamide Group
The N-phenylacetamide moiety undergoes hydrolysis and condensation reactions.
Key Findings :
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Acidic hydrolysis cleanly converts the acetamide to a carboxylic acid.
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Basic conditions degrade the heterocyclic core, limiting utility.
Ring Modification of the Chromeno-Pyrimidine Core
The fused chromeno-pyrimidine system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions.
Key Findings :
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Nitration occurs preferentially at the electron-rich chromene ring .
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Bromination with NBS targets allylic positions due to radical mechanisms .
Biological Activity Modulation via Structural Modifications
Derivatives of this compound show enhanced bioactivity through targeted reactions:
Key Findings :
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives similar to 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide exhibit significant anticonvulsant properties. For instance, studies on related phenylacetamides have shown effectiveness in animal models for epilepsy, particularly in maximal electroshock and pentylenetetrazole seizure tests . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance anticonvulsant efficacy.
Antimicrobial Activity
The compound's analogs have been tested for antimicrobial properties against various pathogens. The presence of specific functional groups, such as halogens or thio groups, has been linked to increased activity against fungal strains and bacteria. For example, certain derivatives demonstrated effective inhibition against Candida species and Aspergillus niger, suggesting potential applications in antifungal therapies .
Case Studies and Research Findings
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Anticonvulsant Screening : A study evaluated multiple derivatives for their anticonvulsant activity using standard models. The most potent compounds showed significant protective effects in seizure models, indicating that structural modifications could lead to new antiepileptic drugs .
Compound MES Protection (%) 6-Hz Model Protection (%) Compound 12 75% at 0.25 h Not tested Compound 20 50% at 1 h 25% Morpholine derivative 100% at 0.25 h Not tested - Antimicrobial Efficacy : Another research effort focused on the antimicrobial activity of similar compounds highlighted that certain derivatives exhibited MIC values lower than standard antifungal agents like ketoconazole. This suggests a promising avenue for developing new antifungal agents based on this structural framework .
Mechanism of Action
The mechanism of action of 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cell signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide can be contextualized by comparing it to analogous chromeno-pyrimidine and pyrimidine derivatives. Below is a systematic analysis:
Table 1: Structural Comparison of Chromeno-Pyrimidine Derivatives
Key Observations
Core Heterocycle Modifications: The target compound and its analogs in and retain the chromeno[2,3-d]pyrimidine core, which is critical for π-π stacking interactions in biological targets .
Substituent Effects: Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound vs. Alkyl/Aryl Modifications: Ethoxy () and methyl () groups on the chromeno ring influence steric hindrance and solubility. For example, the ethoxy group may improve aqueous solubility but reduce membrane permeability .
Acetamide Tail Variations :
- Substitutions on the acetamide’s phenyl ring (e.g., 4-methylphenyl in vs. 2-methylphenyl in ) modulate steric and electronic interactions with biological targets. The 4-fluorophenyl acetamide in could enhance binding to hydrophobic pockets .
Theoretical Implications for Pharmacological Activity
- The fluorine atom in the target compound may confer resistance to oxidative metabolism, extending its half-life compared to non-halogenated analogs .
- The thioether linkage (-S-) could act as a hydrogen-bond acceptor or participate in covalent interactions with cysteine residues in enzymes .
- Compounds with bulkier substituents (e.g., 9-methyl in ) might exhibit reduced diffusion rates across biological membranes but increased target specificity .
Biological Activity
2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a synthetic compound that belongs to the class of chromeno-pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound suggest diverse mechanisms of action that warrant detailed exploration.
Chemical Structure
The compound can be represented as follows:
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and apoptosis. Research indicates that compounds within this class can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as p53 and Bcl-2.
Anticancer Activity
Recent studies have demonstrated that derivatives of phenylacetamide, including those similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that phenylacetamide derivatives can disrupt bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death. For instance, a related derivative demonstrated an EC50 value of 156.7 µM against Xanthomonas oryzae pv. oryzae, outperforming established antimicrobial agents like bismerthiazol and thiodiazole copper .
Case Studies and Research Findings
- Anticancer Efficacy : A systematic investigation into the anticancer potential of phenylacetamide derivatives revealed that compounds with nitro substituents exhibited higher cytotoxicity compared to those with methoxy groups. This suggests that electronic effects significantly influence the biological activity of these compounds .
- Mechanistic Insights : In vitro studies have shown that this compound induces apoptosis through caspase activation and mitochondrial membrane potential disruption .
- Structure-Activity Relationship (SAR) : Preliminary SAR studies indicate that variations in substituents on the phenyl ring can significantly alter the biological activity of these compounds, highlighting the importance of molecular design in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
